3-Bromo-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

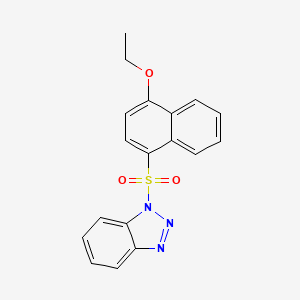

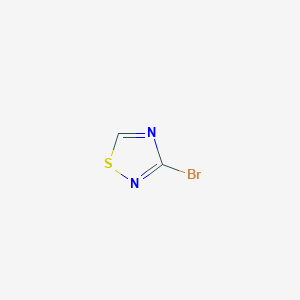

3-Bromo-1,2,4-thiadiazole is a chemical compound with the CAS Number: 1036990-54-1 and Linear Formula: C2 H Br N2 S . It is a solid substance with a molecular weight of 165.01 .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis

The molecular structure of 3-Bromo-1,2,4-thiadiazole is characterized by the presence of bromine, nitrogen, sulfur, and carbon atoms . The InChI Code is 1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H and the InChI key is YMWZHPCPDUFQAL-UHFFFAOYSA-N .Chemical Reactions Analysis

3,5-Diiodo-1,2,4-thiadiazole, a key building block, has been synthesized and characterized. It has exhibited high selectivity for the replacement of iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene .Physical And Chemical Properties Analysis

3-Bromo-1,2,4-thiadiazole is a solid substance that is stored at a temperature of -20°C .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

3-Bromo-1,2,4-thiadiazole and its derivatives are used as electron-withdrawing building blocks in the synthesis of organic light-emitting diodes (OLEDs) . The bromination of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) results in 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which is an important precursor for the synthesis of OLEDs .

Organic Solar Cells

These compounds are also used in the synthesis of organic solar cells . The electronic structure and delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) have been studied, showing potential for use in organic solar cells .

Organic Field-Effect Transistors (OFETs)

3-Bromo-1,2,4-thiadiazole and its derivatives can be used in the synthesis of organic field-effect transistors (OFETs) . The electron-withdrawing nature of these compounds makes them suitable for use in OFETs.

Electrochromic Devices (ECDs)

These compounds are also used in the synthesis of electrochromic devices (ECDs) . The electron-withdrawing nature of these compounds makes them suitable for use in ECDs.

Synthesis of Dyes

Bromoderivatives of benzofused 1,2,5-thiadiazoles, such as 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), are important precursors for the synthesis of dyes . These dyes are widely used to design effective photovoltaic materials .

Donor-Acceptor Materials

Benzofused 1,2,5-thiadiazoles play an important role as electron-withdrawing building blocks in the synthesis of organic dyes, which have various applications in optoelectronics . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character . These provide a variety of donor-acceptor materials with a small bandgap .

Safety and Hazards

Future Directions

The 1,2,3-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The goal to find conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position and to use the remaining unsubstituted hydrogen or bromine atoms to obtain unsymmetrically substituted isoBBT derivatives, potentially interesting compounds for organic photovoltaic components, was not set before .

Mechanism of Action

Target of Action

3-Bromo-1,2,4-thiadiazole is a potent anti-cancer agent that primarily targets multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound’s cytotoxic effects are evaluated using an MTT assay .

Mode of Action

The compound interacts with its targets through bonding and hydrophobic interactions with key amino acid residues . This interaction disrupts the normal functioning of the cancer cells, leading to their death .

Biochemical Pathways

It is known that the compound disrupts processes related to dna replication . This disruption inhibits the replication of both bacterial and cancer cells .

Pharmacokinetics

They also present pharmacokinetic drawbacks, including low water solubility, which negatively affect the drug circulation time and bioavailability .

Result of Action

The primary result of 3-Bromo-1,2,4-thiadiazole’s action is the induction of apoptosis in tumor cells . This prevents further proliferation of the cancer cells . Among all synthesized compounds, compound 8d showed potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively .

Action Environment

The action, efficacy, and stability of 3-Bromo-1,2,4-thiadiazole can be influenced by various environmental factors. It should also avoid contact with moisture and incompatible materials .

properties

IUPAC Name |

3-bromo-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWZHPCPDUFQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1,2,4-thiadiazole | |

CAS RN |

1036990-54-1 |

Source

|

| Record name | 3-bromo-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)

![N-(3-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785149.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2785151.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2785155.png)

![3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2785156.png)

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)